7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one
Description
7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one is a fluorinated and nitrated indenone derivative. Its core structure consists of a bicyclic system with a ketone group at position 1, a fluorine substituent at position 7, and a nitro group at position 2. This compound belongs to the 2,3-dihydro-1H-inden-1-one family, which is characterized by a partially saturated indene ring system. Such derivatives are widely studied for their synthetic versatility and biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
7-fluoro-4-nitro-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c10-6-2-3-7(11(13)14)5-1-4-8(12)9(5)6/h2-3H,1,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWKXBXLPVMDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one involves several steps, typically starting from commercially available precursors. One common synthetic route includes the nitration of 7-fluoro-2,3-dihydro-1H-inden-1-one, followed by oxidation to introduce the nitro group at the 4th position . The reaction conditions often involve the use of strong acids like nitric acid and sulfuric acid under controlled temperatures to ensure selective nitration.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other higher oxidation state products.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one is in anticancer research. The compound has been investigated for its potential as a colchicine binding site inhibitor (CBSI), which is crucial for disrupting tubulin polymerization in cancer cells.
Case Study:
In a study focusing on the indanone scaffold, researchers synthesized derivatives that exhibited significant anti-proliferative activity against colorectal cancer cell lines. The compound (R)-9k, a derivative of the indanone scaffold, demonstrated an IC50 value of 6.1 μM in inhibiting tubulin polymerization, comparable to colchicine, indicating its potential as an anticancer agent .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| (R)-9k | Colorectal | 6.1 |
| Colchicine | Colorectal | 6.0 |
Antimicrobial Properties
Another important application is its antimicrobial activity. Preliminary studies have shown that compounds derived from the indanone structure can exhibit significant antibacterial and antifungal properties.
Research Findings:
In antimicrobial studies, compounds synthesized from similar scaffolds were tested against various pathogens. For instance, certain derivatives showed excellent inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating that modifications to the indanone core can enhance antimicrobial efficacy .
| Compound | Pathogen | Activity |
|---|---|---|
| 7a | Mycobacterium smegmatis | Significant |
| 9c | Pseudomonas aeruginosa | Excellent |
Material Science Applications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Synthesis Overview:
A common synthetic route involves the condensation of appropriate aromatic aldehydes with nitro-substituted cyclopentadienes, followed by fluorination reactions to introduce the fluorine atom at the seventh position.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one is not well-documented, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of the nitro and fluorine groups may enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one, their substituents, and reported activities:
Physicochemical Properties
- Crystal Structure: Derivatives like (E)-2-(4-nitrobenzylidene)-2,3-dihydro-1H-inden-1-one exhibit planar ring systems with dihedral angles >8.15° between indenone and aryl fragments, influencing packing and solubility .
Solubility and Stability :
- Nitro and fluoro groups may reduce aqueous solubility compared to methoxy or hydroxy analogues but improve membrane permeability.
Biological Activity
7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one (CAS Number: 1092347-71-1) is a synthetic compound that has garnered interest for its potential biological activities. This compound belongs to the indanone family and has been studied for various pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆FNO₃ |
| Molecular Weight | 195.15 g/mol |
| IUPAC Name | This compound |
The presence of fluorine and nitro groups in its structure is believed to enhance its biological activity by influencing its interaction with biological targets.
Anticancer Properties
Research indicates that compounds derived from the indanone scaffold, including this compound, exhibit significant anticancer properties. A study highlighted that derivatives of this compound showed potent anti-proliferative activity against various cancer cell lines, particularly colorectal cancer cells. The mechanism of action is thought to involve the inhibition of tubulin polymerization, which is critical for cancer cell division .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Effects
There is emerging evidence that this compound may also possess neuroprotective properties. Studies suggest that it can protect neuronal cells from oxidative stress and reduce neuroinflammation, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It can interfere with signaling pathways such as NF-kB and MAPK that are crucial for cell survival and proliferation.
- Interaction with Biomolecules : The fluorine atom enhances binding affinity to target proteins, facilitating effective interactions that lead to biological responses.
Study on Anticancer Activity
A recent study demonstrated that this compound exhibited IC50 values ranging from 10 μM to 25 μM against various cancer cell lines. The findings suggest that structural modifications can further enhance its potency against specific cancer types .
Neuroprotective Study
In a neuroprotection study involving SH-SY5Y neuronal cells exposed to amyloid-beta toxicity, treatment with this compound resulted in a significant reduction in cell death and oxidative stress markers. The results indicate its potential as a therapeutic agent for Alzheimer's disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
